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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B12367845

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties
of the oral FMS-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera)
degrader, commonly known as PROTAC FLT-3 degrader 4 and identified in literature as
compound A20. This document includes a summary of its activity, detailed experimental
protocols for its evaluation, and visualizations of its mechanism and experimental workflows.

Introduction

PROTAC FLT-3 degrader 4 (A20) is a novel, orally active, CRBN-based PROTAC designed to
target and induce the degradation of FLT3, a receptor tyrosine kinase frequently mutated in
Acute Myeloid Leukemia (AML).[1] Activating mutations in FLT3 are associated with poor
prognosis, making it a critical therapeutic target. Unlike traditional small-molecule inhibitors that
block the kinase activity of FLT3, A20 functions by hijacking the ubiquitin-proteasome system to
induce the degradation of the entire FLT3 protein.[1][2] This mechanism offers the potential to
overcome resistance associated with kinase inhibitors and provide a more sustained
therapeutic effect. A20 has demonstrated potent and selective degradation of FLT3-ITD
(Internal Tandem Duplication), a common FLT3 mutation in AML.[1]
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FLT3

Cell Line IC50 (nM) DC50 (nM) Dmax (%) . Reference
Mutation

MV4-11 39.9 7.4 >90 ITD [1][3]

MOLM-13 169.9 20.1 >90 ITD [1][3]

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Concentration for 50%
maximal degradation of the target protein. Dmax: Maximum percentage of protein degradation.

In Vivo Efficacy of Oral PROTAC FLT-3 Degrader 4 (A20)
in a Subcutaneous MV4-11 Xenograft Model

Dosing Regimen Tumor Growth
o Outcome Reference

(Oral) Inhibition (TGI)
1.25 mg/kg, daily for 2 o o

Significant Inhibition - [1]
weeks
5 mg/kg, daily for 2 _

97.5% Tumor Regression [1]
weeks
10 mg/kg, daily for 2 Complete Tumor

- . [11[4]
weeks Regression

Pharmacokinetic Parameters of PROTAC FLT-3 Degrader
4 (A20) in Sprague-Dawley Rats

Oral
Adminis AUC . .
. Dose Cmax Tmax Bioavail Referen
tration (h*ngim  T% (h) .
(mglkg) (ng/mL) (h) ability ce
Route L)
(%)
Intraveno
148.9 0.083 161.9 2.0
us (IV)
Oral (PO) 5 58.7 4.0 598.6 3.5 73.9
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Mandatory Visualization

FLT3 Signaling Pathway and PROTAC Action
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Caption: Mechanism of action of PROTAC FLT-3 degrader 4 (A20).
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In Vivo Pharmacokinetic and Efficacy Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetics of
Oral PROTAC FLT-3 Degrader 4 (A20)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367845#pharmacokinetics-of-oral-protac-flt-3-
degrader-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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